Azithromycin C
Overview
Description
Azithromycin is a macrolide antibiotic that is useful for the treatment of bacterial infections . It is primarily used for the treatment of respiratory, enteric, and genitourinary infections and may be used instead of other macrolides for some sexually transmitted and enteric infections . It is structurally related to erythromycin .
Synthesis Analysis
Azithromycin was the target of an enantioselective synthesis. All the stereogenic quaternary carbon centers were elaborated by a desymmetrization of 2-substituted glycerols using a chiral imine/CuCl2 catalyst .
Molecular Structure Analysis
Azithromycin is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism .
Chemical Reactions Analysis
Azithromycin is a macrolide antibiotic which inhibits bacterial protein synthesis . Spectroscopic studies of complexes suggested that the –N(CH3)2 and hydroxyl group of desosamine sugar moiety present in azithromycin has been involved in complexation .
Physical and Chemical Properties Analysis
Azithromycin has a molecular formula of C38H72N2O12 and a molecular weight of 749.0 g/mol . More detailed physical and chemical properties can be found in specific databases or literature .
Scientific Research Applications
Antiviral Activity and COVID-19 Treatment : Azithromycin has been evaluated for its antiviral activity, particularly in the context of COVID-19. Despite lacking approval for treating viral infections, some hospitals have included it, combined with hydroxychloroquine or chloroquine, for COVID-19 treatment. However, there is no well-controlled, randomized clinical evidence supporting this use (Damle et al., 2020).
Impact on Autophagy and Mycobacterial Infection : Azithromycin can block autophagy in human macrophages, which may predispose cystic fibrosis patients to mycobacterial infection, such as with Mycobacterium abscessus (Renna et al., 2011).
Inhibition of Viral Replication : It reduces in vitro replication of various viruses, including rhinovirus, influenza A, Zika virus, Ebola, enteroviruses, and coronaviruses. Azithromycin enhances the expression of antiviral pattern recognition receptors and interferon responses, which may be relevant for severe COVID-19 characterized by an over-exuberant innate inflammatory response (Oliver & Hinks, 2020).
Use in Periodontal Treatment : Azithromycin is effective against common periodontopathogens and has been used in the treatment of advanced periodontal diseases due to its anti-inflammatory activity and persistence in macrophages and fibroblasts in periodontal tissues (Hirsch et al., 2012).
Resistance Concerns in Cystic Fibrosis : Long-term use of azithromycin in cystic fibrosis patients has been associated with an increase in macrolide resistance in Staphylococcus aureus and Haemophilus species (Phaff et al., 2006).
Efficacy in Non-Cystic Fibrosis Bronchiectasis : Azithromycin has been studied for its efficacy in reducing the frequency of exacerbations in patients with non-cystic fibrosis bronchiectasis (Wong et al., 2012).
Immunomodulatory Properties : It possesses immunomodulatory effects and has been used in chronic respiratory inflammatory diseases. Azithromycin's modulation of immune responses may be beneficial in various inflammatory disorders and prevent graft-versus-host disease in stem cell transplantation patients (Lin et al., 2016).
Mechanism of Action
- Azithromycin primarily targets bacterial ribosomes. Specifically, it binds to the 23S rRNA of the bacterial 50S ribosomal subunit .
- Its role is to inhibit bacterial protein synthesis, preventing the assembly of the 50S ribosomal subunit and disrupting the transpeptidation/translocation step of protein synthesis .
- Additionally, azithromycin inhibits quorum sensing (a communication system among bacteria) and reduces biofilm formation .
- Its high tissue penetration allows it to accumulate effectively in cells, especially phagocytes, which contributes to its antibacterial activity .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Azithromycin C interacts with various enzymes and proteins. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . This biochemical interaction is crucial for its antibacterial properties.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to accumulate inside eukaryotic cells, mainly in fibroblasts, phagocytic cells, and other white blood cells . This intracellular accumulation is associated with its ability to combat infections . This compound also influences cell function by disrupting T-cell functions through inhibition of energy metabolism in immune cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis . Nucleic acid synthesis is not affected . It also shows concentration-dependent bactericidal activity against some organisms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been associated with a network of altered energy metabolism pathways, including glycolysis inhibition, down-regulation of mitochondrial genes, and up-regulation of immunomodulatory genes .
Transport and Distribution
This compound is extensively distributed within cells and tissues. It is known for its large volume of distribution and its ability to concentrate in intracellular compartments, followed by rapid distribution to the tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the intracellular compartments of cells, particularly in fibroblasts, phagocytic cells, and other white blood cells . This localization is crucial for its antibacterial properties.
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIIKRKARNTWPY-HOQMJRDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211068 | |
Record name | Azithromycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620169-47-3 | |
Record name | Azithromycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620169473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azithromycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZITHROMYCIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H91YKC84DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Azithromycin compare to other antibiotics in terms of cost-effectiveness for treating CAP?
A: A study [] comparing four treatment regimens for CAP found that the combination of Piperacillin Sodium/Sulbactam Sodium and Azithromycin (Group D) demonstrated the most favorable cost per unit effect compared to regimens using Mezlocillin sodium/Sulbactam sodium with either Azithromycin or Levofloxacin, or Piperacillin Sodium/Sulbactam Sodium with Levofloxacin. While the study acknowledged that the differences in total efficiency among the four groups were not statistically significant (P = 0.122), it highlighted the economic advantage of the Piperacillin Sodium/Sulbactam Sodium and Azithromycin combination for treating CAP.
Q2: Does the presence of cells in middle ear fluid affect Azithromycin concentration in patients with acute otitis media?
A: Research suggests that Azithromycin penetration into middle ear fluid (MEF) is positively influenced by the cell content []. This contrasts with ceftibuten and cefixime, which exhibit higher concentrations in cell-free MEF. This difference highlights the unique pharmacokinetic properties of Azithromycin and its interaction with cellular components in the MEF.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.